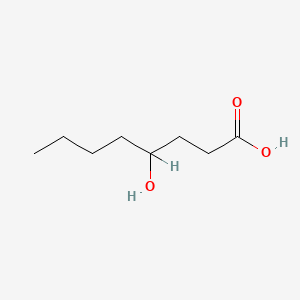
4-Hydroxyoctanoic acid
概要
説明
4-Hydroxyoctanoic acid is an organic compound with the molecular formula C8H16O3. It is a medium-chain hydroxy acid, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of an octanoic acid chain.
準備方法
Synthetic Routes and Reaction Conditions
4-Hydroxyoctanoic acid can be synthesized through various methods. One common approach involves the oxidation of 4-hydroxy-1-octanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to avoid over-oxidation .
Another method involves the hydrolysis of γ-Octanoic lactone. This process can be carried out under acidic or basic conditions, with the lactone ring opening to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the large-scale oxidation of 4-hydroxy-1-octanol using environmentally friendly oxidizing agents. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality .
化学反応の分析
Types of Reactions
4-Hydroxyoctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-oxooctanoic acid.
Reduction: The carboxyl group can be reduced to form 4-hydroxyoctanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed
Oxidation: 4-Oxooctanoic acid.
Reduction: 4-Hydroxyoctanol.
Substitution: 4-Halo-octanoic acids (e.g., 4-chlorooctanoic acid, 4-bromooctanoic acid).
科学的研究の応用
4-Hydroxyoctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying the metabolism of medium-chain hydroxy acids in biological systems.
Medicine: Research on its potential therapeutic effects, including its role in metabolic pathways and its potential as a drug precursor.
作用機序
The mechanism of action of 4-Hydroxyoctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is metabolized by enzymes such as hydroxyacid dehydrogenases, which catalyze the oxidation of the hydroxyl group to form corresponding keto acids. These reactions play a crucial role in various metabolic pathways, including fatty acid oxidation and energy production .
類似化合物との比較
4-Hydroxyoctanoic acid can be compared with other medium-chain hydroxy acids, such as:
4-Hydroxyhexanoic acid: Similar structure but with a shorter carbon chain.
4-Hydroxydecanoic acid: Similar structure but with a longer carbon chain.
γ-Hydroxybutyric acid: A shorter chain hydroxy acid with different metabolic and pharmacological properties.
Uniqueness
This compound is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct chemical and biological properties. Its ability to form a lactone (γ-Octanoic lactone) adds to its versatility in various applications .
特性
IUPAC Name |
4-hydroxyoctanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-7(9)5-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNOVONGMRDZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415599 | |
| Record name | 4-hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7779-55-7 | |
| Record name | 4-hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


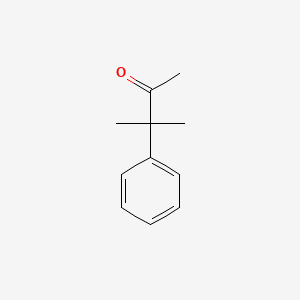



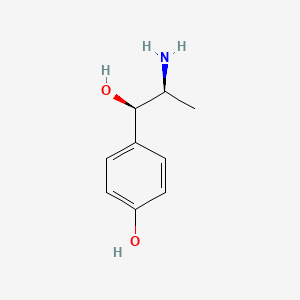

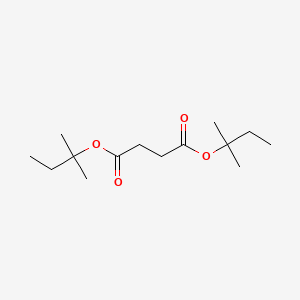


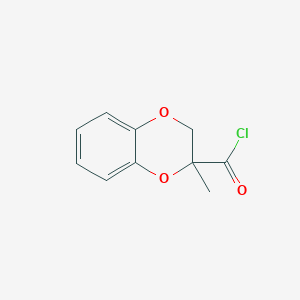



![2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-](/img/structure/B3057162.png)
